molecular formula C16H16N6O2S B10994620 4,5-dimethyl-N-[3-(methylcarbamoyl)phenyl]-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

4,5-dimethyl-N-[3-(methylcarbamoyl)phenyl]-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B10994620
M. Wt: 356.4 g/mol
InChI Key: OOYBOLKXKMJLLW-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-N-{3-[(METHYLAMINO)CARBONYL]PHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with a tetrazole moiety, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N-{3-[(METHYLAMINO)CARBONYL]PHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiophene ring, followed by the introduction of the tetrazole group and subsequent functionalization to attach the phenyl and carboxamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-N-{3-[(METHYLAMINO)CARBONYL]PHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The tetrazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4,5-DIMETHYL-N-{3-[(METHYLAMINO)CARBONYL]PHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N-{3-[(METHYLAMINO)CARBONYL]PHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylaminoantipyrine: A compound with a similar phenyl and carboxamide structure but different functional groups.

    Chlorantraniliprole: Contains a similar tetrazole moiety but differs in the overall structure and functional groups.

Uniqueness

4,5-DIMETHYL-N-{3-[(METHYLAMINO)CARBONYL]PHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is unique due to its combination of a thiophene ring, tetrazole group, and specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

4,5-dimethyl-N-[3-(methylcarbamoyl)phenyl]-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H16N6O2S/c1-9-10(2)25-16(22-8-18-20-21-22)13(9)15(24)19-12-6-4-5-11(7-12)14(23)17-3/h4-8H,1-3H3,(H,17,23)(H,19,24)

InChI Key

OOYBOLKXKMJLLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC=CC(=C2)C(=O)NC)N3C=NN=N3)C

Origin of Product

United States

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